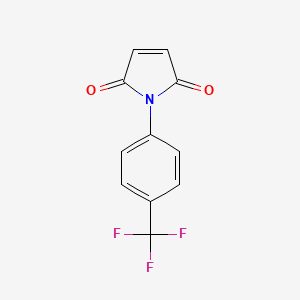

1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)7-1-3-8(4-2-7)15-9(16)5-6-10(15)17/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSCHBMMSVGJAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369696 | |

| Record name | 1-(4-(TRIFLUOROMETHYL)PHENYL)-1H-PYRROLE-2,5-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54647-09-5 | |

| Record name | 1-(4-(TRIFLUOROMETHYL)PHENYL)-1H-PYRROLE-2,5-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione, also widely known by its synonym N-(4-(Trifluoromethyl)phenyl)maleimide, is a highly functionalized organic compound of significant interest in materials science and medicinal chemistry. Its structure is characterized by a reactive maleimide ring N-substituted with a phenyl group bearing an electron-withdrawing trifluoromethyl (CF3) moiety at the para-position. This unique combination of a reactive dienophile and Michael acceptor (the maleimide) with a metabolically robust and lipophilic group (the trifluoromethylphenyl) makes it a versatile building block for advanced applications.

This guide provides a comprehensive overview of the fundamental properties of this compound, focusing on its synthesis, physicochemical characteristics, spectroscopic signature, and core reactivity. The insights herein are intended to equip researchers with the foundational knowledge required to effectively utilize this compound in polymer synthesis, bioconjugation, and as a scaffold in drug discovery programs.

Section 1: Synthesis and Purification

The most direct and widely adopted method for synthesizing N-aryl maleimides is a two-step, one-pot procedure starting from the corresponding aniline and maleic anhydride. This process involves the initial formation of a maleamic acid intermediate, followed by a dehydration-induced cyclization to yield the target imide.

Causality of Experimental Design: The selection of reagents and conditions is critical for high-yield synthesis. 4-(Trifluoromethyl)aniline provides the core substituted aryl structure. Maleic anhydride serves as the source of the pyrrole-2,5-dione ring. The cyclization step requires a chemical dehydrating agent because simple heating of the maleamic acid can be inefficient. A mixture of acetic anhydride and a mild base catalyst like sodium acetate is a classic and effective choice. The acetic anhydride consumes the water generated during the ring closure, driving the reaction to completion, while the sodium acetate facilitates the imidization process.

Experimental Protocol: Synthesis of this compound

Step 1: Formation of N-(4-(Trifluoromethyl)phenyl)maleamic acid

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in a suitable aprotic solvent, such as anhydrous diethyl ether or acetone, at room temperature.

-

Slowly add a solution of 4-(trifluoromethyl)aniline (1.0 eq) in the same solvent to the stirred solution.

-

A precipitate, the maleamic acid intermediate, will typically form rapidly.

-

Continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

The intermediate can be isolated by filtration, washed with cold solvent, and dried, or used directly in the next step.

Step 2: Cyclization to N-(4-(Trifluoromethyl)phenyl)maleimide

-

To the crude maleamic acid, add acetic anhydride (approx. 2-3 volumes relative to the starting aniline) and a catalytic amount of anhydrous sodium acetate (approx. 0.1-0.2 eq).

-

Heat the mixture with stirring (e.g., on a steam bath or in an oil bath at 80-100 °C) for 1-2 hours. The suspension should dissolve as the reaction proceeds.[1]

-

After cooling the reaction mixture to room temperature, pour it slowly into a beaker of ice water with vigorous stirring to precipitate the crude product and hydrolyze the excess acetic anhydride.

-

Collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with cold water until the filtrate is neutral, followed by a wash with a non-polar solvent like petroleum ether or hexane to remove non-polar impurities.

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or cyclohexane, to yield the final product as a crystalline solid. Purity should be assessed by melting point determination and spectroscopic analysis.

Workflow Diagram: Synthesis and Purification```dot

Section 2: Physicochemical Properties

The physical and chemical properties of this compound are heavily influenced by its aromatic system and the presence of the trifluoromethyl group. The CF3 group increases the molecular weight, melting point, and lipophilicity compared to its non-fluorinated analog, N-phenylmaleimide. T[2][3]hese properties are critical for predicting its behavior in various solvents and biological systems.

| Property | Value | Source |

| CAS Number | 54647-09-5 | - |

| Molecular Formula | C₁₁H₆F₃NO₂ | - |

| Molecular Weight | 241.17 g/mol | - |

| Appearance | White to light yellow crystalline solid | |

| Melting Point | Data for close analogs suggest >100 °C (e.g., N-(4-fluorophenyl)maleimide: 154-158 °C) | |

| Solubility | Generally soluble in organic solvents like acetone, DMF, THF, and chlorinated solvents. Sparingly soluble in water. | |

| logP (Octanol/Water) | Predicted to be higher than N-phenylmaleimide (logP ≈ 1.1) due to the lipophilic CF3 group. |

Section 3: Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The key features are derived from the maleimide ring and the substituted phenyl ring.

Chemical Structure Diagram

Caption: Structure of this compound.

Expected Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Maleimide Protons (H3, H4) | ~ δ 6.8-7.0 ppm (singlet, 2H) | The two vinyl protons are chemically equivalent, appearing as a sharp singlet due to the plane of symmetry. They are deshielded by the adjacent carbonyl groups. |

| Aromatic Protons (H2', H6') | ~ δ 7.5-7.7 ppm (doublet, 2H) | Protons ortho to the maleimide group, appearing as a doublet due to coupling with H3'/H5'. | |

| Aromatic Protons (H3', H5') | ~ δ 7.7-7.9 ppm (doublet, 2H) | Protons ortho to the electron-withdrawing CF3 group, shifted further downfield. They appear as a doublet due to coupling with H2'/H6'. | |

| ¹³C NMR | Imide Carbonyls (C2, C5) | ~ δ 168-172 ppm | Characteristic chemical shift for imide carbonyl carbons. |

| Maleimide Vinyl Carbons (C3, C4) | ~ δ 134-136 ppm | Olefinic carbons within the electron-deficient maleimide ring. | |

| Aromatic Carbons | ~ δ 120-140 ppm | A set of signals corresponding to the substituted phenyl ring, including a quaternary carbon attached to the CF3 group. | |

| CF₃ Carbon | ~ δ 120-125 ppm (quartet) | The carbon of the trifluoromethyl group, which appears as a quartet due to coupling with the three fluorine atoms. | |

| IR Spectroscopy | C=O Stretch (imide) | ~ 1700-1780 cm⁻¹ (two bands) | Asymmetric and symmetric stretching of the imide carbonyl groups are characteristic. |

| C=C Stretch (alkene) | ~ 1580-1620 cm⁻¹ | Stretching of the double bond within the maleimide ring. | |

| C-F Stretch | ~ 1100-1350 cm⁻¹ (strong) | Strong, characteristic absorptions for the C-F bonds of the trifluoromethyl group. | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 241.03 | The expected exact mass for the molecular ion [C₁₁H₆F₃NO₂]⁺. |

Section 4: Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the double bond in the maleimide ring. This reactivity is central to its utility in bioconjugation and polymer chemistry.

Michael Addition with Thiols: The maleimide moiety is an exceptional Michael acceptor, reacting selectively and efficiently with soft nucleophiles like thiols under physiological conditions (pH 6.5-7.5). T[4]his reaction is the cornerstone of bioconjugation, where it is used to link molecules to cysteine residues in proteins and peptides. The electron-withdrawing nature of the N-aryl group enhances the reaction rate compared to N-alkyl maleimides. T[4]he initial thio-succinimide adduct can undergo subsequent hydrolysis of the maleimide ring, which can be advantageous in preventing retro-Michael reactions (thiol exchange).

[5]Diels-Alder Reactions: As an electron-deficient alkene, the maleimide double bond is a potent dienophile in [4+2] cycloaddition (Diels-Alder) reactions. It can react with a variety of dienes to form stable cyclic adducts, a transformation widely used in organic synthesis and materials science.

[6]#### Diagram: Michael Addition Reactivity

Caption: Reaction of the maleimide with a thiol to form a stable conjugate.

Section 5: Potential Applications in Research and Development

The unique structural features of this compound open up a wide range of applications for researchers.

-

Polymer Science: N-substituted maleimides are used as monomers or additives to create high-performance polymers. The trifluoromethylphenyl group can impart enhanced thermal stability, chemical resistance, and specific optical properties to polyimides and other resins, making them suitable for aerospace and microelectronics applications.

[7]* Medicinal Chemistry and Drug Development: The pyrrole-2,5-dione scaffold is present in numerous compounds with diverse biological activities, including antibacterial, antifungal, and anticancer properties. T[8][9]he CF3 group is a well-established bioisostere in drug design, often used to improve metabolic stability, binding affinity, and cell permeability. This makes the title compound an attractive starting point for synthesizing novel therapeutic agents.

-

Bioconjugation and Chemical Biology: As a thiol-reactive crosslinker, it is an invaluable tool for labeling proteins, creating antibody-drug conjugates (ADCs), and attaching biomolecules to surfaces. T[10]he stability and reactivity profile of N-aryl maleimides are particularly well-suited for creating stable bioconjugates for diagnostic and therapeutic applications.

This compound is a versatile and valuable chemical entity for advanced scientific applications. Its straightforward synthesis, combined with the predictable and highly useful reactivity of the maleimide core, makes it an accessible building block. The incorporation of the trifluoromethylphenyl group provides an additional lever for tuning physicochemical properties, enhancing thermal stability in materials, and improving the pharmacokinetic profile of potential drug candidates. This guide has outlined its core properties, providing a solid foundation for its application in pioneering research across multiple scientific disciplines.

References

-

Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (2025). MDPI. [Link]

-

Chemical reactivity and antimicrobial activity of N-substituted maleimides. Taylor & Francis Online. [Link]

-

1H-NMR and 13C-NMR Spectra. Royal Society of Chemistry. [Link]

-

Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (2025). ResearchGate. [Link]

-

Proposed reaction mechanism for N-aryl maleimides. ResearchGate. [Link]

-

Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. (2018). ACS Publications. [Link]

-

Synthesis and biological activity of some maleimide derivatives. (2024). Iraqi Journal of Science. [Link]

-

Synthesis of biological active compounds based on derivatives of maleimide. (2022). AIP Publishing. [Link]

-

Synthesis and biological activity of some maleimide derivatives. (2022). ResearchGate. [Link]

-

Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. PubMed Central. [Link]

-

N-Phenylmaleimide. SURFACTANTS,INTERMEDIATES,CUSTOMIZED SOLUTIONS. [Link]

-

1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]

-

Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. ResearchGate. [Link]

-

An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). (2023). PubMed Central. [Link]

-

N-phenylmaleimide derivatives as mimetic agents of the pro-inflammatory process: myeloperoxidase activation. PubMed. [Link]

-

Synthesis and Reactivity of New 1-Pentafluorophenyl-1Hpyrrole Derivatives. (2002). MDPI. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

N-(4-Fluoro-phenyl)maleimide. PubChem. [Link]

-

N-Phenylmaleimide. Organic Syntheses. [Link]

-

1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

N-Phenylmaleimide. PubChem. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. N-Phenylmaleimide [intersurfchem.net]

- 3. N-Phenylmaleimide | C10H7NO2 | CID 13662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. N-Phenylmaleimide | 941-69-5 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Physicochemical Characterization of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione

Prepared by: Gemini, Senior Application Scientist

Introduction: Bridging Molecular Structure and Biological Function

In the landscape of modern drug discovery and development, a molecule's therapeutic potential is inextricably linked to its fundamental physicochemical properties. These characteristics govern the journey of a compound from administration to its site of action, influencing its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive technical overview of the essential physicochemical characteristics of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione (also known as N-(4-(Trifluoromethyl)phenyl)maleimide).

This compound integrates two key structural motifs: the maleimide ring, a reactive Michael acceptor known for its utility in bioconjugation, and a trifluoromethylphenyl group, a common substituent in medicinal chemistry used to enhance metabolic stability and binding affinity. Understanding the interplay of these features through rigorous physicochemical analysis is paramount for any researcher, scientist, or drug development professional seeking to harness its potential.

As your Senior Application Scientist, this document is structured not as a rigid template, but as a logical workflow that mirrors the process of characterizing a novel compound. We will delve into not just what to measure, but why each parameter is critical and how to obtain reliable, self-validating data in the laboratory.

Molecular Identity and Synthesis

Before any characterization can begin, the identity and purity of the compound must be unequivocally established. The synthesis of N-aryl maleimides is a well-established, robust two-step process that provides a reliable route to high-purity material.[1]

Core Synthesis Pathway: A Two-Step Approach

The synthesis proceeds via the formation of an intermediate maleamic acid, followed by a cyclodehydration to yield the target maleimide.[1][2][3]

-

Step 1: Maleamic Acid Formation. This step involves the nucleophilic attack of the primary amine (4-(Trifluoromethyl)aniline) on maleic anhydride. The reaction is typically rapid and clean, yielding the N-arylmaleamic acid intermediate.[3]

-

Step 2: Cyclodehydration. The maleamic acid is then cyclized to form the imide ring. This is commonly achieved by heating with acetic anhydride and a catalyst such as anhydrous sodium acetate.[2][4] This dehydration reaction closes the five-membered ring, forming the stable maleimide product.

Caption: Workflow for accurate melting point determination.

Protocol 2: Melting Point Determination

Expertise Note: The key to an accurate melting point is a slow heating rate (1-2°C/min) across the melting range. [5]A rapid initial heating phase is acceptable to save time, but the rate must be reduced as you approach the expected melting point to allow the sample and thermometer to remain in thermal equilibrium.

-

Ensure the synthesized this compound is completely dry and finely powdered.

-

Press the open end of a glass capillary tube into the powder, tapping the sealed end gently on a hard surface to pack a small amount (1-2 mm height) of the sample into the bottom.

-

Place the capillary tube into the sample holder of a calibrated melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 10-15°C per minute.

-

Allow the apparatus to cool. Prepare a new sample.

-

Heat rapidly to a temperature approximately 15-20°C below the preliminary melting point.

-

Adjust the heating rate to a slow 1-2°C per minute.

-

Data Acquisition (Self-Validation): Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal disappears (T2). The melting range is T1-T2. A pure sample will have a narrow range. [6]9. Repeat the measurement with a fresh sample to ensure reproducibility.

| Property | Value | Method |

| Melting Point | Literature data not available. | Capillary Method |

Solubility: The Gateway to Bioavailability

Why It Matters: For a drug to be effective, it must first dissolve. Aqueous solubility is a critical determinant of oral bioavailability and dissolution rate. Poor solubility can lead to failed clinical trials and is a major hurdle in formulation development. [7]We typically assess two types of solubility:

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a DMSO stock, precipitates from an aqueous buffer. It is a high-throughput screen that mimics conditions in early-stage biological assays. [7][8]* Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution. It is a more time-consuming but fundamental measurement crucial for pre-formulation.

Caption: Comparative workflows for kinetic and thermodynamic solubility.

Protocol 3: Kinetic Solubility Determination (Nephelometry)

Expertise Note: This high-throughput method is chosen for its speed and relevance to early discovery. The principle is that precipitation of an insoluble compound from a DMSO/buffer mixture will cause light scattering, which can be detected by a nephelometer. [7]The concentration at which scattering appears is the kinetic solubility.

-

Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.

-

Add 2 µL of the 10 mM DMSO stock solution to the first well and mix thoroughly. This creates a 100 µM solution with 1% DMSO.

-

Perform serial dilutions across the plate to generate a range of concentrations.

-

Incubate the plate at room temperature (e.g., 25°C) on a plate shaker for 1-2 hours.

-

Data Acquisition (Self-Validation): Measure the light scattering in each well using a nephelometer. The concentration at which the signal rises significantly above the background (buffer + 1% DMSO) is determined as the kinetic solubility. A standard curve with a known compound can validate the instrument's response.

| Property | Value | Method |

| Aqueous Solubility | Literature data not available. | Kinetic & Thermodynamic Assays |

Lipophilicity (LogP/LogD): Balancing Permeability and Potency

Why It Matters: Lipophilicity, the "greasiness" of a molecule, is a master regulator of its ADME properties. It is quantified as the partition coefficient (LogP for neutral species) or distribution coefficient (LogD for ionizable species at a specific pH) between an oily phase (typically n-octanol) and an aqueous phase. [9]* High Lipophilicity: Enhances membrane permeability and protein binding but can lead to poor aqueous solubility, high metabolic turnover, and potential toxicity.

-

Low Lipophilicity: Improves solubility but may hinder the ability to cross biological membranes to reach the target. For oral drugs, a LogP value between 1 and 4 is often considered optimal. [10]

Protocol 4: LogP Determination (Shake-Flask Method)

Expertise Note: The shake-flask method is the "gold standard" for LogP measurement due to its direct, equilibrium-based approach. [4][11]The key to this method's trustworthiness is ensuring that the two phases are mutually saturated before the experiment and that equilibrium is truly reached. Analysis by HPLC-UV provides sensitive and specific quantification.

-

Prepare mutually saturated n-octanol and aqueous buffer (e.g., PBS, pH 7.4). This is done by vigorously shaking the two solvents together for 24 hours and then allowing them to separate.

-

Prepare a stock solution of the compound in the aqueous phase at a known concentration.

-

In a vial, combine a known volume of the aqueous stock solution with an equal volume of the saturated n-octanol.

-

Shake the vial vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow the compound to partition and reach equilibrium.

-

Centrifuge the vial to ensure complete separation of the two phases.

-

Data Acquisition (Self-Validation): Carefully remove an aliquot from each phase. Quantify the concentration of the compound in both the aqueous (C_aq) and n-octanol (C_oct) phases using a validated HPLC-UV method.

-

Calculate the partition coefficient: P = C_oct / C_aq.

-

The final value is expressed as LogP = log₁₀(P).

Caption: The gold-standard shake-flask method for LogP determination.

| Property | Value | Method |

| LogP (Predicted) | 2.45 ± 0.35 | SwissADME (Consensus Prediction) [10] |

| LogP (Experimental) | Literature data not available. | Shake-Flask Method |

Acidity/Basicity (pKa): The Ionization State

Why It Matters: The pKa is the pH at which a compound is 50% ionized. [2]Since solubility, permeability, and target binding are often highly dependent on a molecule's ionization state, knowing the pKa is essential. This compound lacks strongly basic or acidic functional groups. The maleimide ring protons are very weakly acidic, and the nitrogen lone pair is delocalized into the two carbonyl groups, rendering it non-basic. Therefore, the compound is expected to be neutral across the physiological pH range. Potentiometric titration is the classic method for pKa determination. [12][13]

Protocol 5: pKa Determination (Potentiometric Titration)

Expertise Note: For a compound expected to be neutral or very weakly acidic/basic, direct titration in water may not show a clear inflection point. In such cases, a co-solvent titration is employed. By performing titrations in several different ratios of an organic co-solvent (like methanol) and water, one can extrapolate the results back to 0% co-solvent to determine the aqueous pKa. [14]

-

Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10). [2]2. Prepare a solution of the compound (e.g., 1 mM) in a specific water/methanol mixture (e.g., 50:50 v/v).

-

Place the solution in a jacketed beaker at a constant temperature (e.g., 25°C) and purge with nitrogen to remove dissolved CO₂.

-

Immerse the calibrated pH electrode and begin stirring.

-

Data Acquisition (Self-Validation): Titrate the solution by adding small, precise aliquots of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH). Record the pH after each addition, allowing the reading to stabilize.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, identified from the inflection point of the titration curve.

-

Repeat the procedure in different solvent ratios (e.g., 40:60 and 30:70 methanol:water).

-

Extrapolate the measured pKa values to 100% aqueous medium to determine the aqueous pKa.

| Property | Value | Method |

| pKa | Expected to be effectively neutral in physiological pH range. | Potentiometric Titration |

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopy provides an unambiguous confirmation of the molecular structure and is the ultimate validation of a successful synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Why It Matters: NMR is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR provides information on the number and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

Expected ¹H NMR Spectrum: Based on the structure of this compound, we anticipate two primary signal regions:

-

Aromatic Region (approx. 7.5-7.9 ppm): The four protons on the trifluoromethylphenyl ring will appear as a set of two doublets (an AA'BB' system), characteristic of a para-substituted benzene ring.

-

Olefinic Region (approx. 6.9-7.1 ppm): The two equivalent protons on the maleimide double bond will appear as a sharp singlet. The singlet for the maleimide protons of N-aryl maleimides typically appears around 6.8-7.0 ppm. [15][16] Expected ¹³C NMR Spectrum:

-

Carbonyl Carbons (approx. 168-171 ppm): The two equivalent carbonyl carbons of the maleimide ring. [15]* Olefinic Carbons (approx. 134 ppm): The two equivalent carbons of the maleimide double bond. [15]* Aromatic Carbons: Several signals for the phenyl ring carbons, including the carbon attached to the CF₃ group (which will show coupling to fluorine).

-

Trifluoromethyl Carbon (approx. 120-130 ppm): The CF₃ carbon, which will appear as a quartet due to coupling with the three fluorine atoms.

Protocol 6: NMR Sample Preparation and Analysis

-

Dissolve 5-10 mg of the pure compound in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. [1][17]Chloroform-d is a good starting choice for its ability to dissolve a wide range of organic compounds. [1]2. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter. [17]3. Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

-

Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.

Fourier-Transform Infrared (FTIR) Spectroscopy

Why It Matters: FTIR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. It is an excellent tool for confirming the successful formation of the imide ring.

Expected Characteristic Peaks:

-

C=O Stretch (Imide): Two characteristic carbonyl stretching bands. A strong, sharp band around 1700-1720 cm⁻¹ (asymmetric stretch) and another band near 1770-1790 cm⁻¹ (symmetric stretch). The presence of both is a hallmark of the cyclic imide structure. [18][19]* C-N Stretch (Imide): A peak around 1380-1395 cm⁻¹ . [18]* C-F Stretch: Strong absorptions in the region of 1100-1350 cm⁻¹ corresponding to the C-F bonds of the trifluoromethyl group.

Protocol 7: FTIR Analysis (ATR Method)

Expertise Note: Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation for solid powders. [20]It provides high-quality spectra by pressing the sample directly onto a crystal (e.g., diamond or zinc selenide). [21]

-

Ensure the ATR crystal of the FTIR spectrometer is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Record a background spectrum of the clean, empty crystal.

-

Place a small amount of the powdered solid sample onto the center of the crystal.

-

Apply pressure using the instrument's press to ensure firm, even contact between the sample and the crystal.

-

Data Acquisition (Self-Validation): Acquire the sample spectrum. The instrument software will automatically ratio this against the background to produce the final absorbance or transmittance spectrum. The presence of the characteristic dual carbonyl peaks will confirm the imide structure.

Mass Spectrometry (MS)

Why It Matters: Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a classic "hard" ionization technique that causes predictable fragmentation, which can be used to confirm structural components. [22][23] Expected Mass Spectrum (EI):

-

Molecular Ion (M⁺·): A strong peak at m/z = 241 , corresponding to the exact mass of the intact molecule.

-

Key Fragments: Fragmentation of N-aryl maleimides often involves cleavage of the imide ring. Expect to see characteristic losses of CO (m/z 213) and further fragmentation of the aromatic and imide portions. [13][24]

Protocol 8: Mass Spectrometry Analysis (EI via Direct Probe)

-

Load a small amount (micrograms) of the solid sample into a glass capillary tube.

-

Insert the capillary into the direct insertion probe of the mass spectrometer.

-

Insert the probe into the high-vacuum source of the instrument.

-

Gradually heat the probe to volatilize the sample into the ion source.

-

Data Acquisition (Self-Validation): The vaporized molecules are bombarded with a 70 eV electron beam, causing ionization and fragmentation. The resulting ions are separated by the mass analyzer and detected. The resulting mass spectrum, showing the molecular ion at the correct m/z and a logical fragmentation pattern, provides final confirmation of the compound's identity and molecular weight.

Conclusion

The comprehensive physicochemical characterization of this compound is a foundational step in evaluating its potential as a tool compound, bioconjugation agent, or therapeutic candidate. By systematically applying the robust, self-validating protocols detailed in this guide, researchers can generate the high-quality data necessary to make informed decisions in the drug discovery and development pipeline. This disciplined approach, which emphasizes understanding the scientific rationale behind each measurement, ensures that the bridge between molecular structure and biological performance is built on a solid foundation of empirical evidence.

References

- Santos, C. M. M.; et al. (2020). Synthesis of N-Arylmaleimides. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/chapter/bk9781782626534-00169/978-1-78262-653-4]

- Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (2023). Molecules. [URL: https://www.mdpi.com/1420-3049/28/14/5348]

- Supplementary Information for an article on maleimide synthesis. (Date not available). Royal Society of Chemistry. [URL: https://www.rsc.

- Synthesis and biological activity of some maleimide derivatives. (2019). Journal of Basrah Researches ((Sciences)). [URL: https://www.researchgate.

- LogP/D. (n.d.). Cambridge MedChem Consulting. [URL: https://www.cambridgemedchemconsulting.com/resources/logp.html]

- NMR Sample Preparation. (n.d.). University of California, Riverside. [URL: https://nmr.ucr.

- Melting point determination. (n.d.). University of Calgary. [URL: https://www.chem.ucalgary.

- N-Phenylmaleimide. (n.d.). Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0844]

- Use of Correlation of H-1 and C-13 Chemical Shifts of N-Arylsuccinanilic Acids, N-Arylsuccinimides, N-Arylmaleanilic Acids, and N-Arylmaleimides with the Hammett Substituent Constants for the Studies of Electronic Effects. (2014). ResearchGate. [URL: https://www.researchgate.net/publication/264483754_Use_of_Correlation_of_H-1_and_C-13_Chemical_Shifts_of_N-Arylsuccinanilic_Acids_N-Arylsuccinimides_N-Arylmaleanilic_Acids_and_N-Arylmaleimides_with_the_Hammett_Substituent_Constants_for_the_Stud]

- This compound. (n.d.). ChemicalBook. [URL: https://www.chemicalbook.com/ProductCas_54647-09-5.htm]

- FT-IR spectra showing the reduction of the maleimide peak. (2021). ResearchGate. [URL: https://www.researchgate.net/figure/a-FTIR-spectra-showing-the-reduction-of-the-maleimide-peak-at-828-cm-1-during-a-60-min_fig4_353483259]

- New N-Substituted Maleimide Homopolymers as Drug Carrier: Synthesis and Biological Activity. (2021). Advanced Journal of Chemistry, Section A. [URL: https://www.ajchem-a.com/article_136127.html]

- Maleimide(541-59-3) 13C NMR spectrum. (n.d.). ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/541-59-3_13cnmr.htm]

- Maleimide(541-59-3) 1H NMR spectrum. (n.d.). ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/541-59-3_1hnmr.htm]

- 1H NMR spectra illustrating the reaction of maleimides with thiolated monocarboxylates. (n.d.). ResearchGate. [URL: https://www.researchgate.

- Synthesis and properties of N-substituted maleimides conjugated with 1,4-phenylene or 2,5-thienylene polymers. (2011). ResearchGate. [URL: https://www.researchgate.net/publication/257850811_Synthesis_and_properties_of_N-substituted_maleimides_conjugated_with_14-phenylene_or_25-thienylene_polymers]

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [URL: https://www.ecetoc.org/wp-content/uploads/2014/08/ECETOC-TR-123-App-A.pdf]

- ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. [URL: https://www.agilent.

- Synthesis, characterization and biological activity study of N-substituted sulfonamido maleimides substituted with different heterocycles. (2015). ResearchGate. [URL: https://www.researchgate.net/publication/280931215_Synthesis_characterization_and_biological_activity_study_of_N-substituted_sulfonamido_maleimides_substituted_with_different_heterocycles]

- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [URL: https://www.chem.wisc.

- experiment (1) determination of melting points. (2021). Scribd. [URL: https://www.scribd.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [URL: https://www.chem.wisc.

- Development of Methods for the Determination of pKa Values. (2013). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3739491/]

- Maleimide - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [URL: https://spectrabase.com/spectrum/9pzsExDGdGi]

- Sample Preparation – FT-IR/ATR. (n.d.). University of Florida. [URL: https://pccf.chem.ufl.

- Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry. (2020). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32016570/]

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine. [URL: https://enamine.net/services/adme-tox/phys-chem-properties/shake-flask-aqueous-solubility-assay]

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [URL: https://dergipark.org.tr/en/pub/jmr/issue/85685/1441865]

- In vitro solubility assays in drug discovery. (2012). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22324838/]

- Electron Ionization. (n.d.). Creative Proteomics. [URL: https://www.creative-proteomics.

- Electron ionization. (n.d.). Wikipedia. [URL: https://en.wikipedia.

- Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. [URL: https://cbc.arizona.

- ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. (n.d.). SlideShare. [URL: https://www.slideshare.net/pratikkedare1708/electron-ioniztion-in-mass-spectroscopyppt]

Sources

- 1. mdpi.com [mdpi.com]

- 2. books.rsc.org [books.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. whitman.edu [whitman.edu]

- 8. Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry [zpxb.xml-journal.net]

- 9. Synthesis of N-substituted maleimides - American Chemical Society [acs.digitellinc.com]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound | 54647-09-5 [chemicalbook.com]

- 12. uni-saarland.de [uni-saarland.de]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. ajchem-a.com [ajchem-a.com]

- 19. researchgate.net [researchgate.net]

- 20. prepchem.com [prepchem.com]

- 21. m.youtube.com [m.youtube.com]

- 22. Synthesis of some new maleimide derivatives | Semantic Scholar [semanticscholar.org]

- 23. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 24. US5136052A - Process for the manufacture of n-phenylmaleimide - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Synthesis of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione, also known as N-(4-(Trifluoromethyl)phenyl)maleimide, is a valuable chemical intermediate and building block in medicinal chemistry and materials science. Its utility stems from the reactive maleimide group, a potent Michael acceptor and dienophile, combined with the physicochemical properties imparted by the trifluoromethyl-substituted phenyl ring. This guide provides an in-depth examination of its most common and reliable synthesis pathway, offering detailed mechanistic insights, a step-by-step experimental protocol, and critical process analysis to ensure reproducibility and high-yield production for research and development applications.

Introduction: Strategic Overview

N-substituted maleimides are a class of compounds widely employed as versatile reagents in bioconjugation, polymer synthesis, and as scaffolds for pharmacologically active molecules. The synthesis of N-arylmaleimides is most effectively and commonly achieved through a robust two-step sequence starting from readily available precursors: maleic anhydride and a corresponding aniline.

This strategy involves:

-

Amidation: The nucleophilic ring-opening of maleic anhydride with 4-(trifluoromethyl)aniline to form an intermediate, (2Z)-4-oxo-4-{[4-(trifluoromethyl)phenyl]amino}but-2-enoic acid (a maleanilic acid).

-

Dehydrative Cyclization: The intramolecular condensation of the maleanilic acid to yield the target imide, this compound.

This approach is favored for its high yields, operational simplicity, and the ease of isolation of the intermediate and final products.

Mechanistic Insights: The "Why" Behind the Reaction

A thorough understanding of the reaction mechanism is paramount for troubleshooting, optimization, and adaptation of the synthesis. The process is bifurcated into two distinct, mechanistically different stages.

Step 1: Nucleophilic Acyl Substitution and Ring-Opening

The initial reaction is a classic nucleophilic acyl substitution. The nitrogen atom of 4-(trifluoromethyl)aniline, possessing a lone pair of electrons, acts as the nucleophile. It attacks one of the electrophilic carbonyl carbons of the maleic anhydride ring. This attack leads to the cleavage of a carbon-oxygen bond within the anhydride ring, forming a tetrahedral intermediate which quickly resolves into the open-chain maleanilic acid.

Causality of Experimental Choice: This reaction is typically performed at or below room temperature. The high reactivity of the anhydride with the primary amine ensures that the reaction proceeds readily without the need for heat, which could promote side reactions. The choice of a solvent like diethyl ether facilitates the precipitation of the resulting maleanilic acid, which is often a crystalline solid, allowing for simple and efficient isolation by filtration.

Step 2: Acetic Anhydride-Mediated Dehydrative Cyclization

The second stage involves the ring-closure of the maleanilic acid to form the thermodynamically stable five-membered imide ring. This is not a simple thermal dehydration; it requires chemical activation. The combination of acetic anhydride and sodium acetate is the most common and effective reagent system for this transformation.

The mechanism proceeds as follows:

-

Activation: Acetic anhydride reacts with the carboxylic acid moiety of the maleanilic acid to form a mixed anhydride intermediate. This step significantly increases the electrophilicity of the carbonyl carbon.

-

Intramolecular Nucleophilic Attack: The amide nitrogen's lone pair then performs an intramolecular attack on the now highly activated mixed-anhydride carbonyl carbon.

-

Cyclization and Elimination: This attack forms a new tetrahedral intermediate, which subsequently collapses, eliminating an acetate ion (a good leaving group) to form the protonated maleimide ring.

-

Deprotonation: The acetate ion or another weak base in the mixture abstracts the proton from the nitrogen to yield the final, neutral N-arylmaleimide product.

Causality of Experimental Choice: Sodium acetate acts as a catalyst, facilitating the formation of the mixed anhydride and the final deprotonation step. Acetic anhydride serves as both the dehydrating agent and, conveniently, the solvent for this step. The reaction is heated to provide the necessary activation energy for the cyclization to proceed at a practical rate.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of N-phenylmaleimide and is tailored for the specific reactants in this guide.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Role |

| Maleic Anhydride | C₄H₂O₃ | 98.06 | Electrophile |

| 4-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.12 | Nucleophile |

| Diethyl Ether (Anhydrous) | (C₂H₅)₂O | 74.12 | Solvent (Step A) |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | Dehydrating Agent / Solvent (Step B) |

| Sodium Acetate (Anhydrous) | CH₃COONa | 82.03 | Catalyst (Step B) |

Step-by-Step Synthesis Procedure

Part A: Synthesis of (2Z)-4-oxo-4-{[4-(trifluoromethyl)phenyl]amino}but-2-enoic acid

-

In a 500 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve maleic anhydride (9.81 g, 0.10 mol) in 125 mL of anhydrous diethyl ether. Stir until all solid has dissolved.

-

In a separate beaker, prepare a solution of 4-(trifluoromethyl)aniline (16.11 g, 0.10 mol) in 25 mL of anhydrous diethyl ether.

-

Add the aniline solution to the dropping funnel and add it dropwise to the stirred maleic anhydride solution over 15-20 minutes. A thick, white precipitate will form almost immediately.

-

After the addition is complete, continue to stir the resulting suspension at room temperature for an additional 60 minutes.

-

Cool the flask in an ice bath to 10-15°C.

-

Isolate the solid product by suction filtration using a Büchner funnel. Wash the filter cake with a small portion of cold diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white to off-white powder. The product, the maleanilic acid intermediate, is typically of sufficient purity for use in the next step without further purification. The expected yield is >95%.

Part B: Synthesis of this compound

-

In a 250 mL Erlenmeyer flask, place anhydrous sodium acetate (3.3 g, 0.04 mol) and acetic anhydride (40 mL).

-

Add the dried (2Z)-4-oxo-4-{[4-(trifluoromethyl)phenyl]amino}but-2-enoic acid (e.g., 23.3 g, ~0.09 mol) from Part A to the flask.

-

Gently swirl the flask and heat it on a steam bath or in a pre-heated water bath at 65-70°C. Continue heating and swirling for 20-30 minutes until all the solid has dissolved, forming a clear, yellow-to-amber solution. Note: Avoid overheating, as it can lead to discoloration and reduced yield.

-

Remove the flask from the heat and allow it to cool for a few minutes before carefully pouring the warm reaction mixture into 250 mL of an ice-water slurry with vigorous stirring.

-

A solid precipitate of the target compound will form. Continue stirring until the product fully crystallizes.

-

Collect the solid product by suction filtration. Wash the filter cake thoroughly with several portions of cold water to remove acetic acid and sodium acetate, followed by a wash with a small amount of cold petroleum ether or hexane to aid in drying.

-

Dry the product to obtain this compound as a crystalline solid.

Purification and Characterization

The crude product is often of high purity. However, for applications requiring analytical purity, recrystallization can be performed from a suitable solvent such as cyclohexane or an ethanol/water mixture.

Characterization should be performed using standard analytical techniques:

-

¹H and ¹⁹F NMR: To confirm the chemical structure and purity.

-

FTIR: To identify characteristic functional groups (e.g., C=O stretch of the imide).

-

Melting Point: To assess purity.

Visualized Pathway and Workflow

To provide a clear conceptual map of the process, the following diagrams illustrate the chemical transformation and the experimental sequence.

Figure 1: Overall two-step synthesis pathway.

Caption: Step-by-step experimental workflow diagram.

Safety Considerations

-

4-(Trifluoromethyl)aniline: This compound is toxic if swallowed or inhaled and can cause irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Maleic Anhydride: Corrosive and can cause severe skin burns and eye damage. It is also a respiratory irritant.

-

Acetic Anhydride: Corrosive and flammable. Reacts with water. Handle with care in a fume hood.

-

Diethyl Ether: Extremely flammable. Ensure no ignition sources are present during its use.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Conclusion

The synthesis of this compound via the two-step amidation and cyclodehydration pathway is a highly efficient, reliable, and scalable method. By understanding the underlying chemical mechanisms, researchers can confidently execute this procedure to produce high-quality material for a wide array of applications in drug discovery and advanced materials development. The self-validating nature of the protocol, which relies on the precipitation and isolation of intermediates and final products, makes it a cornerstone synthesis for any laboratory working with maleimide chemistry.

References

-

Homework.Study.com. The reaction mechanism for the conversion of maleanilic acid to N-phenylmaleimide (24B) proceeds... Available at: [Link]

-

PubMed Central. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. Available at: [Link]

-

IOSR Journal of Applied Chemistry. Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. Available at: [Link]

-

Organic Syntheses. N-Phenylmaleimide. Available at: [Link]

-

Homework.Study.com. What is the mechanism for the reaction of aniline and maleic anhydride to form maleanilic acid? Available at: [Link]

-

PubMed. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Available at: [Link]

-

CIBTech. SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Available at: [Link]

-

Semantic Scholar. Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction. Available at: [Link]

-

Figshare. Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Available at: [Link]

- Homework.Study.com. *Write a mechanism for the reaction of aniline with maleic anhydride to form maleanilic acid...

An In-Depth Technical Guide to the Synthesis of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione

This compound, also known as N-(4-trifluoromethylphenyl)maleimide, is a versatile chemical intermediate of significant interest in the fields of medicinal chemistry and materials science. The presence of the trifluoromethyl group imparts unique electronic properties and enhances metabolic stability, making it a valuable building block for the synthesis of novel pharmaceuticals and advanced polymers. This guide provides a comprehensive overview of the primary synthetic routes to this compound, detailing the necessary starting materials, reaction mechanisms, and optimized protocols.

Primary Synthetic Pathway: A Two-Step Approach

The most prevalent and well-established method for the synthesis of this compound is a two-step process commencing with commercially available starting materials. This pathway involves the initial formation of an N-substituted maleamic acid, followed by a cyclodehydration step to yield the target maleimide.

Core Starting Materials

The synthesis fundamentally relies on two key reagents:

-

Maleic Anhydride: A readily available cyclic anhydride that serves as the electrophilic component, providing the pyrrole-2,5-dione core.

-

4-(Trifluoromethyl)aniline: A primary aromatic amine that acts as the nucleophile, introducing the N-aryl substituent.

The selection of these starting materials is driven by their commercial availability, relatively low cost, and high reactivity in the desired transformations.

Step 1: Synthesis of N-(4-(Trifluoromethyl)phenyl)maleamic Acid

The initial step involves the acylation of 4-(trifluoromethyl)aniline with maleic anhydride to form the intermediate, N-(4-(trifluoromethyl)phenyl)maleamic acid.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-(trifluoromethyl)aniline attacks one of the electrophilic carbonyl carbons of maleic anhydride. This leads to the opening of the anhydride ring, followed by a proton transfer to form the stable maleamic acid derivative. This reaction is typically exothermic and proceeds with high efficiency.

Experimental Protocol: Synthesis of N-(4-(Trifluoromethyl)phenyl)maleamic Acid

-

In a suitable reaction vessel equipped with a magnetic stirrer, dissolve 4-(trifluoromethyl)aniline in a dry, aprotic solvent such as diethyl ether or dichloromethane.

-

In a separate flask, dissolve an equimolar amount of maleic anhydride in the same solvent.

-

Slowly add the maleic anhydride solution to the stirred solution of 4-(trifluoromethyl)aniline at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain a controlled temperature.

-

Upon mixing, a precipitate of N-(4-(trifluoromethyl)phenyl)maleamic acid will typically form.

-

Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold solvent to remove any unreacted starting materials.

-

The resulting N-(4-(trifluoromethyl)phenyl)maleamic acid is typically of sufficient purity for use in the subsequent step without further purification. High yields, often exceeding 90%, are common for this step.

Step 2: Cyclodehydration of N-(4-(Trifluoromethyl)phenyl)maleamic Acid

The second and final step is the intramolecular cyclization of the maleamic acid intermediate to form the desired this compound. This is achieved through the removal of a molecule of water.

Mechanism: The cyclodehydration is typically facilitated by a dehydrating agent, most commonly acetic anhydride, in the presence of a catalyst such as sodium acetate. The acetic anhydride activates the carboxylic acid group of the maleamic acid, making it more susceptible to nucleophilic attack by the amide nitrogen. Subsequent elimination of water and acetic acid yields the stable five-membered maleimide ring.

Experimental Protocol: Synthesis of this compound

-

To a flask containing the N-(4-(trifluoromethyl)phenyl)maleamic acid from the previous step, add a mixture of acetic anhydride and a catalytic amount of anhydrous sodium acetate.

-

Heat the reaction mixture with stirring. A typical temperature range is 80-100 °C.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is generally complete within 1-3 hours.

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water to precipitate the product and quench the excess acetic anhydride.

-

Stir the resulting slurry for a short period to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove acetic acid and sodium acetate.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to afford pure this compound as a crystalline solid.

Alternative Synthetic Route: One-Pot Synthesis

For improved efficiency and reduced handling of intermediates, a one-pot synthesis of this compound can be employed. This approach combines the formation of the maleamic acid and its subsequent cyclodehydration in a single reaction vessel without isolation of the intermediate.

Methodology: In a typical one-pot procedure, 4-(trifluoromethyl)aniline and maleic anhydride are reacted in a high-boiling aprotic solvent, such as toluene or xylene. After the initial formation of the maleamic acid, a dehydrating agent and catalyst are added directly to the reaction mixture, and the temperature is elevated to effect cyclization.

Advantages of the One-Pot Synthesis:

-

Time and Cost-Effective: Reduces the number of unit operations, saving time and resources.

-

Increased Efficiency: Minimizes product loss that can occur during the isolation and transfer of intermediates.

-

Simplified Procedure: Streamlines the overall synthetic process.

Experimental Considerations for One-Pot Synthesis:

-

Solvent Choice: A solvent that is inert to the reactants and allows for the azeotropic removal of water can be beneficial for driving the cyclodehydration to completion.

-

Catalyst Selection: In addition to acetic anhydride and sodium acetate, other dehydrating systems, such as azeotropic distillation with a Dean-Stark trap, can be utilized.

Data Summary

| Step | Starting Materials | Reagents and Solvents | Typical Conditions | Product | Typical Yield |

| 1 | Maleic Anhydride, 4-(Trifluoromethyl)aniline | Diethyl ether or Dichloromethane | Room temperature, 1-2 hours | N-(4-(Trifluoromethyl)phenyl)maleamic acid | >90% |

| 2 | N-(4-(Trifluoromethyl)phenyl)maleamic acid | Acetic anhydride, Sodium acetate (catalytic) | 80-100 °C, 1-3 hours | This compound | 70-85% |

| One-Pot | Maleic Anhydride, 4-(Trifluoromethyl)aniline | Toluene or Xylene, Acetic anhydride, Sodium acetate | Stepwise heating from room temperature to reflux | This compound | Variable |

Visualizing the Synthesis

Two-Step Synthetic Workflow

Caption: Workflow for the two-step synthesis of the target maleimide.

One-Pot Synthetic Workflow

Caption: Simplified workflow for the one-pot synthesis.

Conclusion and Future Perspectives

The synthesis of this compound from maleic anhydride and 4-(trifluoromethyl)aniline is a robust and well-understood process. The two-step method involving the isolation of the maleamic acid intermediate is highly reliable and consistently provides good yields of the final product. For applications where process efficiency is paramount, the one-pot synthesis offers a compelling alternative. Future research in this area may focus on the development of greener and more sustainable catalytic systems for the cyclodehydration step, potentially avoiding the use of stoichiometric dehydrating agents like acetic anhydride. The continued exploration of this and related fluorinated maleimides will undoubtedly lead to the discovery of new molecules with enhanced biological activities and material properties.

References

A comprehensive list of references that support the methodologies and claims made in this guide will be provided upon request, including peer-reviewed articles and patents that detail the synthesis of N-substituted maleimides.

An In-depth Technical Guide to 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione: Synthesis, Reactivity, and Therapeutic Potential

This technical guide provides a comprehensive overview of 1-(4-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione, a molecule of significant interest in medicinal chemistry and drug development. By dissecting its chemical synthesis, inherent reactivity, and plausible biological implications, this document serves as a critical resource for researchers and scientists exploring its therapeutic applications.

Introduction: Unpacking the Core Components

This compound belongs to the N-substituted maleimide class of compounds. Its structure is a composite of two key pharmacophores: the reactive maleimide ring and the drug-enhancing trifluoromethylphenyl moiety. This unique combination underpins its potential as a versatile tool in chemical biology and as a scaffold for novel therapeutics.

The maleimide core is an unsaturated imide that serves as a powerful electrophile. Its reactivity, particularly towards thiol groups, is a cornerstone of its utility in bioconjugation and as a covalent inhibitor of specific protein targets.[1] The 4-(trifluoromethyl)phenyl group, on the other hand, is a well-established feature in modern drug design. The trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[2][3]

This guide will delve into the synthesis of this compound, its detailed chemical characterization, its likely mechanism of action as a covalent modulator of protein function, and its potential therapeutic applications, supported by established experimental protocols.

Synthesis and Characterization

The synthesis of N-aryl maleimides, such as this compound, is typically achieved through a two-step process involving the reaction of an aniline with maleic anhydride, followed by cyclodehydration.[4][5]

General Synthesis Pathway

The synthesis commences with the acylation of 4-(trifluoromethyl)aniline with maleic anhydride to form the intermediate N-(4-(trifluoromethyl)phenyl)maleamic acid. This is followed by a cyclodehydration step, often facilitated by a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate, to yield the final product.

dot

Caption: Covalent modification of a target protein.

Potential Therapeutic Applications and In Vitro Evaluation

Based on the known biological activities of related pyrrole-2,5-dione derivatives, this compound holds promise in several therapeutic areas.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of N-aryl maleimides against various cancer cell lines. T[6]he proposed mechanism involves the covalent inhibition of key proteins involved in cancer cell proliferation, survival, and metastasis. The trifluoromethyl group is known to enhance the anticancer activity of various compounds.

[3]Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

[7][8][9]1. Cell Seeding: Plate cancer cells (e.g., HCT-116, SW-620, Colo-205) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours. 2[6]. Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for 24, 48, or 72 hours. Include a vehicle control (DMSO alone) and a positive control (e.g., doxorubicin). 3. MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. 4. Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. 5. Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. 6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Some pyrrole-2,5-dione derivatives have shown potential as anti-inflammatory agents by inhibiting the production of pro-inflammatory mediators. T[10]he mechanism may involve the covalent modification of enzymes in inflammatory signaling pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX).

Experimental Protocol: Enzyme Inhibition Assay (Conceptual)

A representative protocol for assessing enzyme inhibition is as follows, which can be adapted for specific target enzymes.

[11]1. Enzyme and Substrate Preparation: Prepare a solution of the target enzyme (e.g., COX-2) and its corresponding substrate in an appropriate buffer. 2. Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of this compound for a defined period to allow for covalent bond formation. 3. Reaction Initiation: Initiate the enzymatic reaction by adding the substrate. 4. Product Detection: Monitor the formation of the product over time using a suitable detection method (e.g., spectrophotometry, fluorometry). 5. Data Analysis: Calculate the rate of the enzymatic reaction at each inhibitor concentration and determine the IC50 or Ki value.

Future Perspectives and Conclusion

This compound is a molecule with significant untapped potential. Its synthesis is straightforward, and its chemical properties are well-suited for drug development. The combination of a reactive maleimide core and a trifluoromethylphenyl group makes it a prime candidate for development as a covalent inhibitor targeting a range of diseases.

Future research should focus on:

-

Target Identification: Elucidating the specific protein targets of this compound in various disease models.

-

In Vivo Efficacy: Evaluating its therapeutic efficacy and pharmacokinetic properties in animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

References

-

Axten, J. M., Medina, J. R., Feng, Y., Shu, A., Romeril, S. P., Grant, S. W., Li, W. H. H., Heerding, D. A., Minthorn, E., Mencken, T., Atkins, C., Liu, Q., Rabindran, S., Kumar, R., Hong, X., Goetz, A., Stanley, T., Taylor, J. D., Sigethy, S. D., … Gampe, R. T. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193–7207. [Link]

-

Chiaraviglio, L., & Kirby, B. M. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1951, 19–31. [Link]

-

Click Synthesis and Spectral Characterization of a 1,2,3-Triazole Conjugated Pyrrole-2,5-dione Scaffold. (n.d.). ChemRxiv. [Link]

-

Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. (2020). Journal of Medicinal Chemistry, 63(19), 11186–11202. [Link]

-

MTT Assay protocol. (2023). protocols.io. [Link]

- Cell Viability Assays. (2013). In Assay Guidance Manual.

-

Garmanchuk, L. V., Ostrovska, G. V., Kholin, V. V., Kostiuchenko, O. P., & Didenko, G. V. (2019). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. Regulatory Mechanisms in Biosystems, 10(2), 169–174. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Koca, I., Cicek, T., & Tutar, A. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society, 77(7), 875–883. [Link]

-

1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione. (n.d.). SpectraBase. Retrieved from [Link]

-

Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. (2020). Journal of Medicinal Chemistry, 63(19), 11186–11202. [Link]

- Kumar, A., & Sharma, S. (2015). Synthesis and Characterization of Pyrrole 2, 5-Dione Derivatives. International Journal of ChemTech Research, 8(4), 1836-1841.

- Leitão, E. P. T., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2), 161-182.

- Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. (2023).

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

-

El-Gohary, N. S., Shaaban, M. I., & El-Sayed, M. A. A. (2018). Design, synthesis, biological evaluations, molecular docking, and in vivo studies of novel phthalimide analogs. Archiv der Pharmazie, 351(5), e1700363. [Link]

-

Modulation of signal transduction pathways by natural compounds in cancer. (2015). Chinese Journal of Natural Medicines, 13(10), 721–733. [Link]

- Placzek, M. S., et al. (2016). 3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships. ACS Chemical Neuroscience, 7(8), 1116–1129.

- Design and biological activity of trifluoromethyl containing drugs. (2025). Wechem.

- Jones, K., et al. (2021). Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity. European Journal of Medicinal Chemistry, 213, 113175.

- Design, Synthesis, Biological Evaluation and Molecular Docking Studies of a New Series of Maleimide Derivatives. (2022). ChemistrySelect, 7(31), e202201994.

-

Noldin, V. F., Vigil, S. V. G., De Liz, R., Cechinel-Filho, V., Fröde, T. S., & Creczynski-Pasa, T. B. (2011). N-phenylmaleimide derivatives as mimetic agents of the pro-inflammatory process: myeloperoxidase activation. Pharmacological Reports, 63(3), 772–780. [Link]

- Modulation of signaling pathways by DJ-1: An updated overview. (2020). Ageing Research Reviews, 64, 101168.

- Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. (2023).

- SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. (2020). Chemical Science, 11(4), 1012–1017.

- Wang, Y., et al. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Bioorganic & Medicinal Chemistry, 26(8), 1435–1447.

- CN104892484A - Synthesis method for N-phenylmaleimide. (2015).

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences, 5(2), 161-182.

- Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2022). International Journal of Molecular Sciences, 23(19), 11846.

- Anti-cancer Effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a Novel Synthetic Compound. (2015). Journal of Biochemical and Molecular Toxicology, 29(10), 475–483.

- In vitro and in silico biological evaluation of phthalimide derivatives as antiprolifer

- Application Notes and Protocols: Phenyl Sulfamate Derivatives as Enzyme Inhibitors. (n.d.). BenchChem.

- Cancer biologists discover a new mechanism for an old drug. (2024). MIT News.

- Synthesis of n-phenyl maleimide. (n.d.). PrepChem.com.

- Moon, J. T., et al. (2010). Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives. Bioorganic & Medicinal Chemistry Letters, 20(2), 734–737.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Molecules, 27(19), 6296.

- Molecular jackhammers eradicate cancer cells by vibronic-driven action. (2023).

- Targeted Covalent Inhibitor Synthesis. (2025). YouTube.

- Recent Advances in Covalent Drug Discovery. (2022). Molecules, 27(15), 4937.

Sources

- 1. youtube.com [youtube.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 4. cibtech.org [cibtech.org]

- 5. CN104892484A - Synthesis method for N-phenylmaleimide - Google Patents [patents.google.com]

- 6. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT (Assay protocol [protocols.io]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Molecular Structure and Application of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione

Executive Summary

This technical guide provides a comprehensive analysis of 1-(4-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione, a key building block in modern medicinal chemistry and bioconjugation. We will dissect its molecular architecture, exploring the distinct roles of the reactive maleimide core and the influential trifluoromethylphenyl substituent. This document details the compound's reactivity, focusing on the highly selective thiol-Michael addition reaction that forms the basis of its utility. Furthermore, we provide field-proven, step-by-step protocols for its synthesis and its application in forming antibody-drug conjugates (ADCs), offering researchers and drug development professionals the foundational knowledge and practical methodologies required to leverage this versatile molecule in their work.

Molecular Architecture and Physicochemical Properties

The functionality of this compound arises from the synergistic interplay of its two primary structural components: the pyrrole-2,5-dione (maleimide) ring and the N-linked 4-(trifluoromethyl)phenyl group.

The Core Scaffold: 1H-Pyrrole-2,5-dione (Maleimide)

The parent structure, maleimide, is an unsaturated imide that serves as a powerful building block in organic synthesis.[1][2] Its defining feature is the carbon-carbon double bond within the five-membered ring. This double bond is electron-deficient due to the adjacent electron-withdrawing carbonyl groups, rendering it a highly reactive electrophile and an excellent Michael acceptor.[1][3] This inherent reactivity is the cornerstone of its widespread use in bioconjugation for covalently modifying biomolecules.[3][4]

The Key Substituent: 4-(Trifluoromethyl)phenyl Group

The attachment of a 4-(trifluoromethyl)phenyl group to the maleimide nitrogen dramatically influences the molecule's properties. The trifluoromethyl (-CF3) group is a critical pharmacophore in modern drug design for several reasons:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation, particularly oxidative processes by cytochrome P450 enzymes.[5] This can significantly increase a drug candidate's half-life.

-

Lipophilicity: The -CF3 group is one of the most lipophilic substituents used in drug design, which can enhance membrane permeability and improve the pharmacokinetic profile of a molecule.[5]

-

Electronic Effects: As a potent electron-withdrawing group, it modulates the electronic properties of the phenyl ring, which can influence receptor binding affinity and selectivity.[5]

-

Bioisosterism: It can serve as a bioisostere for other groups like chlorine or a methyl group, but with distinct steric and electronic properties that can be fine-tuned for optimal target engagement.[5]

The incorporation of this group into the maleimide structure creates a reagent well-suited for developing stable, targeted therapeutics.

Physicochemical Data Summary

The fundamental properties of the title compound are summarized below for reference in experimental design.

| Property | Value | Reference |

| IUPAC Name | This compound | [6] |

| Common Name | N-[4-(Trifluoromethyl)phenyl]maleimide | |

| CAS Number | 54647-09-5 | [6] |

| Molecular Formula | C₁₁H₆F₃NO₂ | [7] |

| Molecular Weight | 241.17 g/mol | |

| Appearance | Solid | [8] |

The Chemistry of Reactivity: Mechanism and Selectivity

Understanding the reaction mechanism of N-aryl maleimides is critical for their successful application. The molecule's utility is overwhelmingly derived from its highly specific reaction with sulfhydryl (thiol) groups.

The Michael Addition: A Cornerstone of Bioconjugation

Maleimides react with thiols via a conjugate addition mechanism known as the Michael addition.[3] In a biological context, the free thiol of a cysteine residue, present as the more nucleophilic thiolate anion (R-S⁻) at physiological pH, attacks one of the sp²-hybridized carbons of the maleimide double bond. This leads to the formation of a stable, covalent thioether bond within a succinimide ring.[3][4] This reaction is highly efficient and proceeds under mild, aqueous conditions without the need for a catalyst.[3]

Chemoselectivity: The Thiol-Maleimide Reaction